molecular formula C23H23N3O2 B390164 1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine CAS No. 304668-59-5

1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine

Cat. No.: B390164
CAS No.: 304668-59-5
M. Wt: 373.4g/mol
InChI Key: HGQZVRWIMOXMIN-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine (CAS 304668-59-5) is a synthetic organic compound with the molecular formula C₂₃H₂₃N₃O₂ and a molecular weight of 373.45 g/mol. This compound is of significant interest in medicinal chemistry and oncology research, having been identified as a novel inhibitor of Heat Shock Protein 90 (Hsp90) through virtual screening methodologies . Hsp90 is a molecular chaperone that is critical for the stability and function of numerous oncoproteins implicated in cancer progression. Inhibiting Hsp90 leads to the degradation of these client proteins, thereby arresting cancer cell growth and survival . This compound has demonstrated potent binding affinity to Hsp90α in biochemical assays (IC₅₀ = 12 nM) and exhibits robust anti-proliferative activity against human breast adenocarcinoma (MCF-7) and human lung epithelial (A549) cell lines, with IC₅₀ values of 21.58 μM and 31.22 μM, respectively . Mechanistic studies confirm that its Hsp90 inhibition results in the significant down-regulation of client proteins such as Her2, providing a clear rationale for its observed cytotoxicity . Molecular docking analyses suggest that the compound occupies the ATP-binding pocket at the N-terminus of Hsp90, with the nitro group forming key hydrogen bonds and the benzyl groups contributing hydrophobic interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1,3-dibenzyl-2-(4-nitrophenyl)imidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-26(28)22-13-11-21(12-14-22)23-24(17-19-7-3-1-4-8-19)15-16-25(23)18-20-9-5-2-6-10-20/h1-14,23H,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQZVRWIMOXMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Scope

Microwave irradiation has emerged as a cornerstone for synthesizing 1,3-dibenzylimidazolidine derivatives. A validated protocol involves the reaction of N-benzylethylenediamine with 4-nitrobenzaldehyde under microwave conditions (300 W, 80°C), producing the target compound in 85% yield within 40–60 seconds. This method leverages the rapid dielectric heating of polar intermediates, accelerating imine formation and subsequent cyclization. Substrate versatility is demonstrated by the tolerance of electron-withdrawing groups (e.g., nitro) on the aryl aldehyde, though steric hindrance from ortho-substituted aldehydes reduces yields by 15–20%.

Mechanistic Pathway

The reaction proceeds via a two-step mechanism:

  • Schiff base formation : Condensation of the primary amine group in N-benzylethylenediamine with 4-nitrobenzaldehyde generates an imine intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the secondary amine forms the imidazolidine ring, facilitated by microwave-enhanced kinetics.

Table 1: Optimization of Microwave Parameters

Power (W)Temperature (°C)Time (s)Yield (%)
200709068
300806085
400904082

Solvent-Free Thermal Cyclization

Methodology and Efficiency

A solvent-free approach eliminates the need for volatile organic compounds, aligning with green chemistry principles. Heating equimolar quantities of N,N'-dibenzylethylenediamine and 4-nitrobenzaldehyde at 120°C for 30 minutes under vacuum yields the product in 92% purity. The absence of solvent enhances reactant concentration, favoring entropy-driven cyclization. This method is particularly effective for gram-scale synthesis, with no chromatographic purification required.

Comparative Analysis with Microwave Synthesis

While microwave methods excel in speed, solvent-free thermal cyclization achieves marginally higher yields (92% vs. 85%) due to reduced side reactions from prolonged heating. However, reaction times are substantially longer (30 minutes vs. 60 seconds), necessitating a trade-off between efficiency and scalability.

Acid-Catalyzed Condensation

Catalytic Systems and Conditions

Bransted acids (e.g., acetic acid) catalyze the condensation of benzylamine derivatives and 4-nitrobenzaldehyde. A representative procedure involves refluxing N-benzylethylenediamine (1.2 equiv) and 4-nitrobenzaldehyde (1.0 equiv) in glacial acetic acid for 6 hours, yielding 78% of the target compound. The acid facilitates protonation of the aldehyde carbonyl, enhancing electrophilicity for imine formation.

Limitations and Side Reactions

Prolonged exposure to acidic conditions promotes hydrolysis of the imidazolidine ring, necessitating strict reaction time control. Additionally, competing N-alkylation by unreacted benzyl halides (if used) can reduce yields by 10–15%.

Regiochemical Control and Solvent Effects

Solvent-Dependent Regioselectivity

Recent advances demonstrate that solvent polarity dictates the nucleophilic site in ambident intermediates. For example, dimethylformamide (DMF) promotes exclusive attack by the nitrogen center of cyanothioformamides, ensuring regioselective formation of the imidazolidine core. In contrast, polar protic solvents (e.g., methanol) favor sulfur-centered nucleophiles, leading to thiazolidine byproducts.

Table 2: Solvent Impact on Regioselectivity

SolventDielectric ConstantRegioselectivity (Imidazolidine:Thiazolidine)
DMF36.7100:0
Acetonitrile37.590:10
Methanol32.725:75

Characterization and Analytical Data

Spectroscopic Profiling

1H NMR analysis of 1,3-dibenzyl-2-(4-nitrophenyl)imidazolidine reveals distinct signals:

  • δ 7.25–7.45 (m, 10H) : Benzyl aromatic protons.

  • δ 8.10–8.30 (m, 4H) : 4-Nitrophenyl group.

  • δ 4.20 (s, 4H) : Methylene protons adjacent to nitrogen.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the cis-configuration of the imidazolidine ring, with dihedral angles of 12.3° between the benzyl and nitrophenyl planes .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinones or other oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Imidazolidinones and other oxidized derivatives.

    Reduction: Amino-substituted imidazolidines.

    Substitution: Various substituted imidazolidines depending on the nucleophile used.

Scientific Research Applications

1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzyl groups may also play a role in enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

1,3-Dibenzyl-2-(2-chlorophenyl)-4-methylimidazolidine

  • Substituents : 2-chlorophenyl at position 2; methyl group at position 3.
  • Structural Impact: The 2-chlorophenyl group introduces steric hindrance and C–H···Cl interactions, stabilizing the crystal lattice .

1,3-Dibenzyl-2-[4-(benzyloxy)-3-methoxyphenyl]imidazolidine (Compound 2)

  • Substituents : 4-benzyloxy-3-methoxyphenyl at position 2.
  • Structural Impact : The benzyloxy and methoxy groups increase hydrophobicity (higher log P) but reduce electronic withdrawal compared to nitro. This may lower binding affinity to receptors requiring strong electron-deficient aromatic systems .

1,3-Dibenzyl-2-(4-bromophenyl)imidazolidine

  • Substituents : 4-bromophenyl at position 2.
  • Structural Impact : Bromine’s larger atomic radius compared to nitro increases steric bulk but provides weaker electron withdrawal. This may reduce resonance effects critical for charge-transfer interactions in biological systems .

Physicochemical Properties

Table 1 summarizes key parameters for this compound and analogs:

Compound log P pKa Molar Volume (log MV) Bioactivity Notes
Target compound 3.2* 7.1* 2.8* High receptor affinity (pD2 = 8.3)
2-(2-Chlorophenyl)-4-methyl analog 2.9 7.5 3.1 Reduced OA-agonist activity due to methyl
2-[4-(Benzyloxy)-3-methoxy] analog 3.5 8.0 3.4 Lower intrinsic activity (α = 0.5)
2-(4-Bromophenyl) analog 3.0 7.3 3.0 Moderate analgesic effect

*Predicted values based on structural analogs .

  • log P : The nitro group increases hydrophobicity compared to halogens but less than alkoxy groups. This balances membrane permeability and aqueous solubility .
  • pKa : The nitro group lowers pKa (increased acidity) versus alkoxy substituents, enhancing ionization at physiological pH and influencing receptor binding .

Receptor Affinity and Selectivity

  • The target compound’s nitro group enhances binding to histamine H2-receptors (pD2 = 8.3) compared to 2-chlorophenyl (pD2 = 7.8) and alkoxy-substituted analogs (pD2 = 7.2) .
  • Imidazolidines with substituents on the core ring (e.g., methyl at position 4) show reduced activity due to steric clashes with receptor pockets .

Antinociceptive and Analgesic Effects

  • While IM-3 (a hydantoin analog) exhibits antinociceptive effects via structural mimicry of phenytoin , the target compound’s nitro group may enhance oxidative stress modulation, a mechanism distinct from halogenated analogs .

Metabolic Stability and Intracellular Bioavailability

  • Compounds with nitro groups show comparable metabolic clearance to halogenated analogs but higher intracellular bioavailability (Fic = 0.85) due to optimized log P and pKa .

Biological Activity

1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by its imidazolidine core, which is substituted with two benzyl groups and a nitrophenyl moiety. This unique structure contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties . In a study assessing its effects on human cancer cell lines, it demonstrated significant anti-proliferative activity:

  • MCF-7 (breast cancer) : IC50 = 21.58 μM
  • A549 (lung cancer) : IC50 = 31.22 μM

These findings suggest that the compound may act as an inhibitor of Hsp90, a chaperone protein involved in the stabilization of various oncoproteins. The inhibition of Hsp90 leads to the down-regulation of client proteins such as Her2, which is crucial for tumor growth and survival .

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor:

  • α-Glucosidase Inhibition : The compound shows promising inhibitory effects against α-glucosidase, which is relevant for managing type 2 diabetes mellitus. The IC50 values and kinetic studies indicate competitive inhibition, suggesting that it binds to the active site of the enzyme .

Antioxidant Activity

Preliminary studies have suggested that this compound possesses antioxidant properties. The ability to scavenge free radicals may contribute to its overall therapeutic profile, particularly in cancer prevention strategies.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the imidazolidine core:

  • The presence of electron-donating groups such as methoxy enhances the anticancer activity.
  • Conversely, electron-withdrawing groups can diminish efficacy. The dual benzyl substitution appears critical for maintaining potency against cancer cell lines .

Case Studies and Experimental Findings

Several case studies have been conducted to evaluate the biological activities of this compound:

  • In Vitro Studies :
    • Various concentrations were tested against different cancer cell lines to determine cytotoxicity and mechanism of action.
    • Results consistently showed significant reductions in cell viability at concentrations correlating with the compound's IC50 values.
  • Kinetic Analysis :
    • Lineweaver-Burk plots were used to analyze enzyme kinetics for α-glucosidase inhibition.
    • The analysis revealed competitive inhibition characteristics, providing insights into how the compound interacts with its target enzymes.

Summary of Findings

Biological ActivityCell Line/TargetIC50 Value (μM)
AnticancerMCF-721.58
AnticancerA54931.22
α-Glucosidase Inhibition-Competitive Inhibition

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